![molecular formula C14H20N2O4 B13627027 2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate is a chemical compound with a molecular weight of 280.3. This compound is notable for its applications in various fields of research and industry.
Métodos De Preparación
The synthesis of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate involves several steps. One common method includes the reaction of tert-butylamine with methyl 2-bromoacetate to form an intermediate, which is then cyclized with hydrazine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate can be compared with other similar compounds, such as:
- 2-tert-butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
- Indole derivatives : These compounds share a similar bicyclic structure and are known for their biological activities .
- Imidazole derivatives : These compounds also exhibit various biological activities and are used in medicinal chemistry .
The uniqueness of 2-tert-butyl 7-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate lies in its specific structure and the diverse range of applications it offers in research and industry.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-O-tert-butyl 7-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-6-5-15-8-10(12(17)19-4)7-11(15)9-16/h7-8H,5-6,9H2,1-4H3 |
Clave InChI |
RADQFMPDOLDVLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


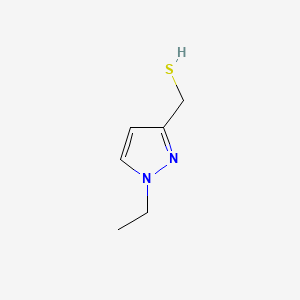

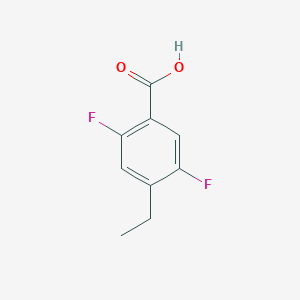


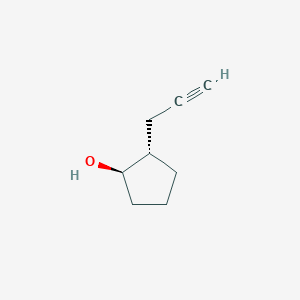
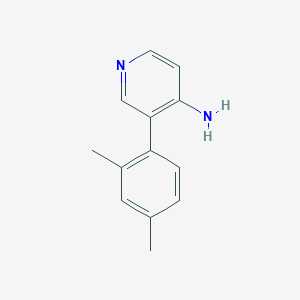
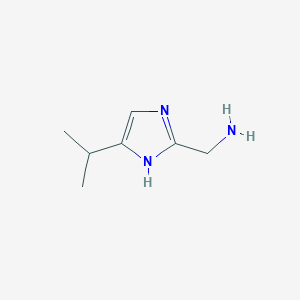
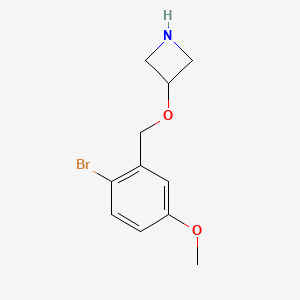
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)


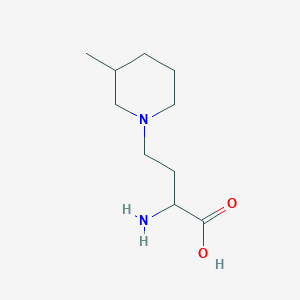
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
